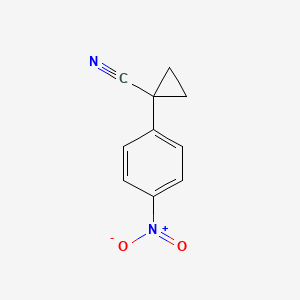

1-(4-Nitrophenyl)cyclopropanecarbonitrile

Descripción general

Descripción

1-(4-Nitrophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol.

Métodos De Preparación

The synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile typically involves the reaction of 4-nitrobenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

1-(4-Nitrophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium cyanide, and various bases and solvents . Major products formed from these reactions include amino derivatives, amides, esters, and carboxylic acids .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Nitrophenyl)cyclopropanecarbonitrile serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity. Research indicates that compounds containing cyclopropane rings often exhibit increased reactivity and specificity towards biological targets, making them suitable for drug development .

Biological Activities

Studies have shown that derivatives of cyclopropanecarboxylic acids, including this compound, possess notable biological activities. These include:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in antibiotic development.

- Anti-inflammatory Effects : The compound's ability to interact with biological macromolecules may lead to anti-inflammatory applications .

Organic Synthesis

The compound is also a key building block in organic synthesis due to its reactive cyclopropane moiety. It can be utilized in:

- Formation of Complex Molecules : Its structure allows for the introduction of various functional groups, facilitating the creation of complex organic compounds.

- Synthesis of Heterocycles : The cyclopropane ring can be transformed into various heterocycles, which are important in pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated the successful synthesis of novel antimicrobial agents using this compound as a precursor. The modified compounds exhibited enhanced activity against resistant bacterial strains, emphasizing the compound's utility in addressing antibiotic resistance .

Case Study 2: Anti-inflammatory Drug Development

A study investigated the anti-inflammatory properties of derivatives synthesized from this compound. The results indicated that certain modifications led to significant reductions in inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Development of new pharmaceuticals |

| Biological Activities | Antimicrobial and anti-inflammatory properties | Addressing antibiotic resistance and inflammation |

| Organic Synthesis | Building block for complex organic molecules | Creation of diverse chemical entities |

Mecanismo De Acción

The mechanism by which 1-(4-Nitrophenyl)cyclopropanecarbonitrile exerts its effects involves the interaction of its functional groups with molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The nitrile group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules .

Comparación Con Compuestos Similares

1-(4-Nitrophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)cyclopropanecarbonitrile: This compound has a chlorine atom instead of a nitro group, which affects its reactivity and applications.

1-(4-Fluorophenyl)cyclopropanecarbonitrile:

1-(4-Bromophenyl)cyclopropanecarbonitrile: The bromine atom provides different reactivity patterns compared to the nitro group.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical and biological properties that are not present in its halogenated analogs.

Actividad Biológica

1-(4-Nitrophenyl)cyclopropanecarbonitrile, with the CAS number 408328-42-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 4-nitrophenyl group and a carbonitrile functional group. Its unique structure contributes to its reactivity and interaction with biological targets.

This compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases, impacting signaling pathways involved in cell proliferation and survival.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties, potentially through the inhibition of protein kinases that are often overactive in cancer cells. For instance, compounds structurally related to this compound have shown promise in inhibiting kinase activities associated with tumor growth and metastasis .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can modulate inflammatory responses. By inhibiting specific pathways, such as those involving cytokines like IL-1β and TNF-α, these compounds may reduce inflammation in various models .

3. Neuroprotective Properties

Emerging evidence suggests potential neuroprotective effects, particularly in models of neuroinflammation. The ability to cross the blood-brain barrier and interact with central nervous system receptors positions this compound as a candidate for further investigation in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of protein kinases | |

| Anti-inflammatory | Modulation of cytokine levels | |

| Neuroprotective | Interaction with CNS receptors |

Case Study: Anticancer Activity

A study assessed the effects of this compound on human leukemia cells. The results indicated a significant reduction in cell viability at nanomolar concentrations, suggesting potent anticancer activity. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against certain leukemias .

Case Study: Anti-inflammatory Effects

In another study involving LPS-stimulated microglial cells, compounds related to this compound were shown to significantly decrease levels of pro-inflammatory cytokines. This effect was attributed to the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

Propiedades

IUPAC Name |

1-(4-nitrophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHRZXOPOFLZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402846 | |

| Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408328-42-7 | |

| Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.